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Introduction
β-Damascone, a member of the rose ketone family, is a potent aroma chemical prized for its

complex and impactful sensory profile.[1] Despite its often low concentrations in natural

products, it significantly contributes to the characteristic aroma of roses, black tea, and various

fruits.[1][2][3] Synthetically produced β-damascone is a vital ingredient for perfumers and

flavorists, lending a unique richness and complexity to a wide array of commercial products.[4]

[5] These application notes provide a comprehensive overview of β-damascone's properties, its

use in flavor and fragrance compositions, and detailed protocols for its analysis and sensory

evaluation.

Chemical and Physical Properties
β-Damascone is a C13-norisoprenoid, a class of compounds derived from the degradation of

carotenoids.[1] It exists as cis and trans isomers, with the racemic mixture commonly used in

commercial applications.[2]
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Property Value Reference

Chemical Name
(E)-1-(2,6,6-trimethylcyclohex-

1-en-1-yl)but-2-en-1-one
[6]

CAS Number 23726-91-2 [7]

FEMA Number 3243 [2][5]

Molecular Formula C₁₃H₂₀O [2][8]

Molecular Weight 192.30 g/mol [2][9]

Appearance Colorless to pale yellow liquid [2][9]

Boiling Point 271.2±10.0 °C (Predicted) [8]

Flash Point >100 °C (>212 °F) [2][5]

Density ~0.938 g/cm³ [2]

Solubility Soluble in ethanol [9][10]

Olfactory and Gustatory Profile
β-Damascone possesses an intensely fruity and floral aroma with a multifaceted character. Its

complexity makes it a versatile ingredient in both flavor and fragrance applications.

Odor Profile: The primary scent is described as fruity-floral, reminiscent of rose, plum, and

blackcurrant.[3][11][12] It also exhibits nuances of honey, tobacco, and a subtle woody

character.[3][7][12] Even in minimal doses, it imparts freshness, radiance, and intensity to a

fragrance.[11]

Flavor Profile: In flavor applications, β-damascone provides a green, woody, and minty taste

with herbal and floral undertones.[3][8][11] It is particularly effective in enhancing berry flavors

and can introduce sophisticated layers to a variety of food and beverage products.[7]

Applications in Flavor Compositions
β-Damascone is a valuable tool for flavorists seeking to amplify or introduce fruity and floral

notes.[7] It is utilized in parts-per-million (ppm) concentrations to achieve a significant impact
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without being overpowering.[7]

Food & Beverage
Category

Recommended Use
Level (ppm)

Sensory Effect Reference

Baked Goods up to 10.0

Enhances fruit fillings

and adds complexity

to baked notes.

[13]

Non-alcoholic

Beverages
up to 10.0

Boosts berry and fruit

flavors in juices,

sodas, and teas.

[3][13]

Confectioneries &

Jams

Not specified, but

widely used

Amplifies central berry

flavors.
[7]

Dairy Products Not specified

Adds intriguing

dimensions to yogurts

and other dairy items.

[7]

Savory Seasonings Not specified
Provides a subtle

touch of fruitiness.
[7]

General Use (as

consumed)
0.01 - 1.0

Imparts green, woody,

minty, herbal, and

floral nuances.

[3]

Applications in Fragrance Compositions
In perfumery, β-damascone is a high-impact modifier that adds radiance and a distinctive

character.[11][12] It is particularly valuable in rose accords but also finds use in a wide range of

floral, woody, and fruity fragrances.[5][12]
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Product Category
Recommended Use
Level (%)

Role in Fragrance Reference

Fine Fragrance 0.01 - 0.05

Top and heart note,

provides radiance and

complexity.

[5]

Shampoo 0.07 - 0.26
Enhances fruity and

floral notes.
[5]

Shower Gel 0.03 - 0.16
Lends a fresh, fruity-

floral character.
[5]

Soap 0.03 - 0.16
Provides a distinctive

and lasting scent.
[5]

Detergent 0.04 - 0.2
Adds a powerful fruity-

floral aroma.
[5]

Softener 0.03 - 0.18

Imparts a fresh and

pleasant scent to

fabrics.

[5]

Candles 0.06 - 0.19

Creates a diffusive

and appealing

ambiance.

[5]

Experimental Protocols
Protocol 1: Quantitative Analysis of β-Damascone using
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the quantification of β-damascone in a liquid matrix

(e.g., wine, beverage).

Objective: To accurately determine the concentration of β-damascone in a sample.

Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS)
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Stable isotope-labeled internal standard (e.g., d₆-β-damascone)

Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample matrix

Solvents (e.g., dichloromethane, methanol)

Standard β-damascone for calibration curve

Procedure:

Sample Preparation:

Spike a known volume of the liquid sample with the internal standard.

Condition the SPE cartridge with methanol followed by water.

Load the spiked sample onto the SPE cartridge.

Wash the cartridge with water to remove interfering polar compounds.

Elute β-damascone and the internal standard with dichloromethane.

Concentrate the eluate under a gentle stream of nitrogen.

GC-MS Analysis:

Inject the concentrated extract into the GC-MS system.

GC Conditions (example):

Column: DB-5ms or equivalent

Injector Temperature: 250°C

Oven Program: Start at 50°C, hold for 1 min, then ramp at 15°C/min to 305°C.[14]

MS Conditions (example):
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Ionization Mode: Electron Ionization (EI)

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity.[14]

Monitored Ions (m/z): Quantifier: 190 (Molecular Ion); Qualifiers: 69, 91, 121, 175.[14]

Data Analysis:

Construct a calibration curve using known concentrations of the β-damascone standard.

Calculate the concentration of β-damascone in the sample based on the peak area ratio of

the analyte to the internal standard and the calibration curve.

Protocol 2: Descriptive Sensory Analysis of β-
Damascone
This protocol provides a framework for the sensory evaluation of β-damascone in a specific

matrix.

Objective: To identify and quantify the sensory attributes of β-damascone.

Panel: A trained sensory panel of 8-12 individuals is required.[14] Panelists should be trained to

recognize and scale the intensity of various aroma and flavor attributes.

Procedure:

Lexicon Development:

The panel, guided by a panel leader, develops a consensus vocabulary to describe the

aroma and flavor of the samples.

Provide reference standards for each attribute (e.g., rose oil for "rosy," plum juice for

"plum").

Sample Preparation:

Prepare solutions of β-damascone in a neutral carrier (e.g., 10-12% hydroalcoholic

solution or a specific wine base).[15]
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The concentration should be perceptible but not overwhelming, determined through

preliminary testing.

Include a control sample without added β-damascone.[14]

Evaluation:

Present samples to panelists individually in a controlled sensory laboratory.

Samples should be coded and presented in a randomized order to prevent bias.

Panelists rate the intensity of each descriptor on a line scale (e.g., 0-15 cm).[14]

Data Analysis:

Analyze the intensity ratings statistically (e.g., using ANOVA) to identify significant

differences in sensory attributes between the control and the sample containing β-

damascone.
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Caption: Biosynthetic pathway of β-Damascone from carotenoid degradation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Damascenone_as_a_Flavoring_Agent_in_Food_Science_Research.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Damascenone_as_a_Flavoring_Agent_in_Food_Science_Research.pdf
https://www.benchchem.com/product/b3424486?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3424486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Evaluation

Analysis

Panelist Selection
& Training

Lexicon Development

Sample Preparation
(Control & Spiked)

Blinding & Randomization

Sensory Evaluation
(Individual Booths)

Data Collection
(Intensity Ratings)

Statistical Analysis
(e.g., ANOVA)

Interpretation of Results

Final Report

Click to download full resolution via product page

Caption: Workflow for descriptive sensory analysis.
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Safety and Handling
β-Damascone is classified as a mild skin irritant and may cause an allergic skin reaction.[6] It is

recommended to handle it in a well-ventilated area and use appropriate personal protective

equipment, including gloves and safety glasses. For storage, it should be kept in a cool, dry

place in tightly sealed containers.[16]

Conclusion
β-Damascone is an exceptionally versatile and impactful aroma chemical. Its unique sensory

profile enriches a wide variety of flavor and fragrance compositions. A thorough understanding

of its properties and appropriate application levels is crucial for leveraging its full potential in

product development. The provided protocols offer a foundation for the precise quantification

and sensory characterization of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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